molecular formula C9H11BrO B13043410 4-Bromo-3-propylphenol

4-Bromo-3-propylphenol

Cat. No.: B13043410
M. Wt: 215.09 g/mol
InChI Key: PFOIZFFIFZFBCP-UHFFFAOYSA-N
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Description

4-Bromo-3-propylphenol is an organic compound with the molecular formula C9H11BrO. It consists of a bromine atom, a propyl group, and a hydroxyl group attached to a benzene ring. This compound is a member of the bromophenol family, which are derivatives of phenol where one or more hydrogen atoms are replaced by bromine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-propylphenol can be synthesized through various methods, including the bromination of 3-propylphenol. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-propylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-propylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-propylphenol is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-3-propylphenol

InChI

InChI=1S/C9H11BrO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3

InChI Key

PFOIZFFIFZFBCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)O)Br

Origin of Product

United States

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